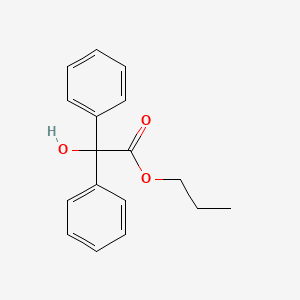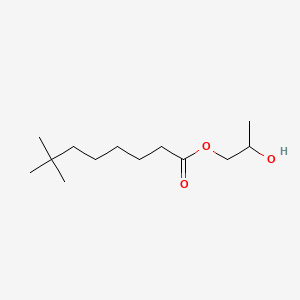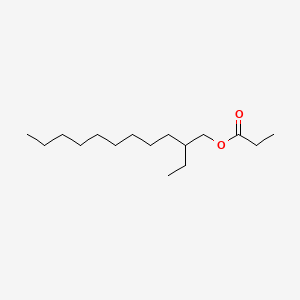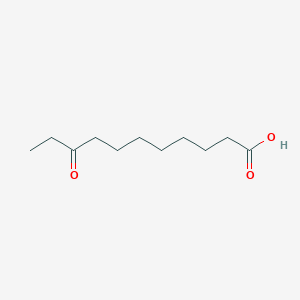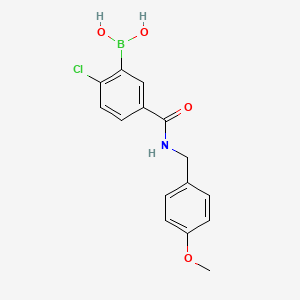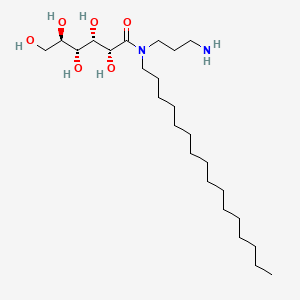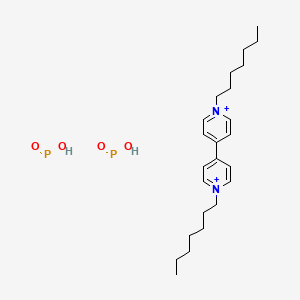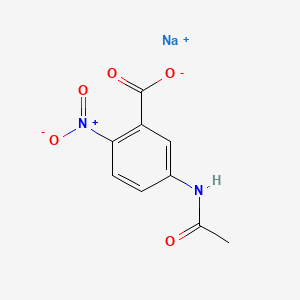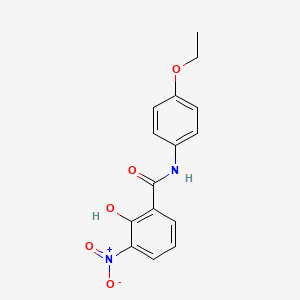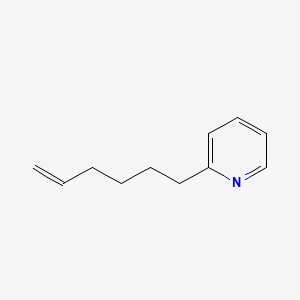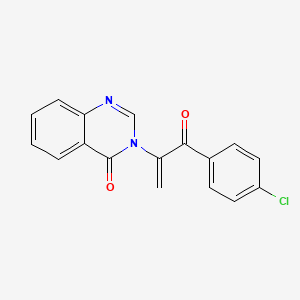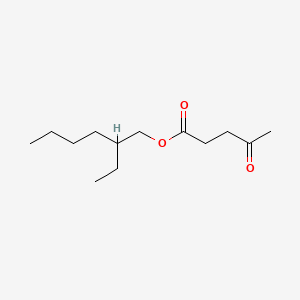
2-Ethylhexyl 4-oxovalerate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethylhexyl 4-oxovalerate is an organic compound with the molecular formula C13H24O3. It is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethylhexyl 4-oxovalerate can be synthesized through esterification reactions involving 2-ethylhexanol and 4-oxovaleric acid. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as fractional distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl 4-oxovalerate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed in substitution reactions.
Major Products
Oxidation: 2-Ethylhexyl 4-oxovaleric acid.
Reduction: 2-Ethylhexyl 4-hydroxyvalerate.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Ethylhexyl 4-oxovalerate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of plasticizers, lubricants, and coatings.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl 4-oxovalerate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can further participate in metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-Ethylhexyl 4-methoxycinnamate
- 2-Ethylhexyl 2-cyano-3,3-diphenylacrylate
- 2-Ethylhexyl 4-hydroxybenzoate
Uniqueness
2-Ethylhexyl 4-oxovalerate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it has a different reactivity profile and is used in specialized applications where its unique properties are advantageous.
Properties
CAS No. |
70158-20-2 |
|---|---|
Molecular Formula |
C13H24O3 |
Molecular Weight |
228.33 g/mol |
IUPAC Name |
2-ethylhexyl 4-oxopentanoate |
InChI |
InChI=1S/C13H24O3/c1-4-6-7-12(5-2)10-16-13(15)9-8-11(3)14/h12H,4-10H2,1-3H3 |
InChI Key |
XCYQOBFKQPQEMV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5H-Benzo[f]pyrido[4,3-b]indole](/img/structure/B12653608.png)


